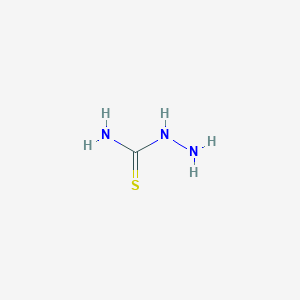

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of analogs and derivatives of compounds structurally similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide involves multiple steps including etherification, oximation, and Beckmann rearrangement processes. For instance, a compound was prepared through a series of reactions starting from rotenone and dimethyloxosulphonium methylide, demonstrating the complexity of synthesizing naphthalene derivatives (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like 1H NMR, MS, and X-ray single crystal diffraction analysis. The crystal structure of a related compound, for example, was determined to belong to the triclinic space group with specific cell parameters, highlighting the detailed analysis required to understand these molecules' structures (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

The chemical reactivity of naphthalene derivatives can involve multiple reaction pathways, including cyclisation and rearrangement reactions, which are crucial for the synthesis of various complex molecules. For example, a novel acid-catalysed cyclisation–rearrangement reaction was studied for synthesizing diacids from specific naphthalene derivatives (Durani & Kapil, 1983).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- Research has focused on synthesizing novel compounds derived from structures similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide. For instance, compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related structures and evaluated for their biological activities, including anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Agents

- Tetrahydro-imidazo[1,2-a]pyridines, structurally similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide, have been synthesized and evaluated for their antiprotozoal activities. These compounds show strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species (Ismail et al., 2004).

Development of Antitumor Agents

- Analogous compounds have been used in the synthesis of novel broad-spectrum antitumor agents. For example, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, synthesized from related structures, has shown curative activity against various leukemia models and may act as a prodrug (Stevens et al., 1984).

Anti-Inflammatory Research

- Research into the anti-inflammatory properties of structurally related compounds has been conducted. Compounds like benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides have been identified as potential anti-inflammatory agents, with some showing effectiveness in inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

Photosynthesis-Inhibiting Activity

- Methoxylated derivatives, related to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide, have been tested for their ability to inhibit photosynthetic electron transport. This research is crucial in understanding how these compounds interact with biological systems and their potential environmental impacts (Kos, Goněc, Oravec, & Jampílek, 2020).

Eigenschaften

IUPAC Name |

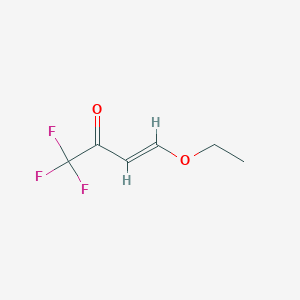

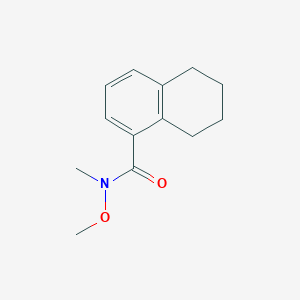

N-methoxy-N-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFBEQFAPXCRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC2=C1CCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)